ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde” includes reacting 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone, then reacting this with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile, which is then subjected to catalytic dechlorination and hydrogenation reduction to obtain the final product .Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure Determination : Ethyl 5-(2-fluorophenyl)-1H-pyrazole-3-carboxylate has been used in the synthesis of various compounds. For instance, a study by Kumar et al. (2018) explored the synthesis of a related compound, Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, detailing its crystal structure through X-ray analysis (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Development of Condensed Pyrazoles : Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related compounds, have been utilized in the synthesis of condensed pyrazoles, providing insights into their chemical structure and potential applications (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Biological and Medicinal Research
Anticancer Potential : The compound has relevance in anticancer research. Liu et al. (2016) synthesized a compound using ethyl 5-amino-1H-pyrazole-4-carboxylate, showing inhibition of cancer cell proliferation (Liu et al., 2016).
Development of Antimicrobial Agents : Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates have been investigated for antimicrobial activity, highlighting their potential as a new class of antimicrobial agents (Radwan, Ghorab, Alsaid, & Alanazi, 2014).
Inhibitory Activities in Pharmacology : Synthesis of derivatives has been studied for their potential as acrosin inhibitors, which is relevant in the development of contraceptive agents (Qi et al., 2011).
Industrial Applications
- Corrosion Inhibitors : Pyranpyrazole derivatives, synthesized from this compound, have been evaluated as corrosion inhibitors for industrial applications, demonstrating their effectiveness in protecting metal surfaces (Dohare et al., 2017).
Chemical Synthesis and Characterization
Intermediate in Organic Synthesis : It serves as an intermediate in various organic synthesis processes, leading to the creation of multiple biologically active compounds (Szilágyi et al., 2022).
Spectral and Theoretical Investigations : Research has been conducted on the structural, spectral, and theoretical aspects of related pyrazole derivatives, aiding in understanding their chemical properties and potential applications (Viveka et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives are often used in the synthesis of various pharmaceuticals due to their diverse biological activities .
Mode of Action
It’s worth noting that the compound’s fluorophenyl group could potentially interact with biological targets through pi-pi interactions, hydrogen bonding, and halogen bonding .
Biochemical Pathways
It’s known that pyrazole derivatives can participate in suzuki–miyaura cross-coupling reactions, which are widely used in the synthesis of biologically active compounds .
Pharmacokinetics
The presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, depending on their specific structural features .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHZJIRUOFSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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